molecular formula C15H18N2O2 B7477887 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one

Katalognummer B7477887
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: MNJWYLBSBDTQHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one, also known as CP-101,606, is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

Wirkmechanismus

The mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one may reduce excessive glutamate neurotransmission and prevent the development of neurological disorders.
Biochemical and Physiological Effects:
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of epilepsy, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to reduce seizure activity and improve cognitive function. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful for the treatment of anxiety and depression. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its high selectivity for the NMDA receptor. This selectivity makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its moderate yield in the synthesis method, which may limit its availability for large-scale experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to investigate its efficacy in clinical trials for the treatment of epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one and its biochemical and physiological effects. Finally, the synthesis method for 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one could be further optimized to improve the yield and availability of this compound for research purposes.
Conclusion:
In conclusion, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications in various neurological disorders. The synthesis method for this compound involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively block the NMDA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one.

Synthesemethoden

The synthesis of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of this reaction is moderate, and several modifications have been proposed to improve the overall efficiency of the synthesis method.

Wissenschaftliche Forschungsanwendungen

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. Several preclinical studies have demonstrated the efficacy of this compound in reducing seizure activity and improving cognitive function in animal models of epilepsy. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of anxiety and depression.

Eigenschaften

IUPAC Name

4-(2-cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-10-17(13-8-4-3-7-12(13)16-14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJWYLBSBDTQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.